molecular formula C16H16N4 B6095992 N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine

Katalognummer B6095992
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: ZOYYACTVWYNOBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine, also known as PD 153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells. In

Wirkmechanismus

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that promote cell growth and proliferation. This inhibition of EGFR signaling leads to decreased cancer cell growth and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound 153035 has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. This compound 153035 has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 is a useful tool for studying the role of EGFR signaling in cancer. It is a potent and selective inhibitor of EGFR, which allows for specific targeting of this pathway. However, this compound 153035 has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035. One area of interest is the development of more potent and selective EGFR inhibitors, which could have improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which could help to personalize cancer treatment. Finally, there is interest in exploring the use of EGFR inhibitors in combination with other cancer treatments, such as immunotherapy, to improve outcomes for cancer patients.

Synthesemethoden

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with diethyl malonate, followed by reduction and cyclization to form the quinazoline ring. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal and phenyl isocyanate to form this compound 153035.

Wissenschaftliche Forschungsanwendungen

N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including non-small cell lung cancer, breast cancer, and head and neck cancer. This compound 153035 has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.

Eigenschaften

IUPAC Name

4-N,4-N-dimethyl-2-N-phenylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-20(2)15-13-10-6-7-11-14(13)18-16(19-15)17-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYYACTVWYNOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.